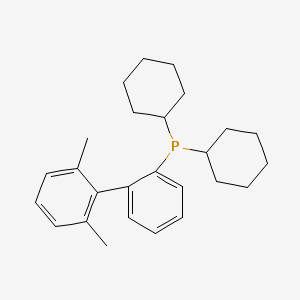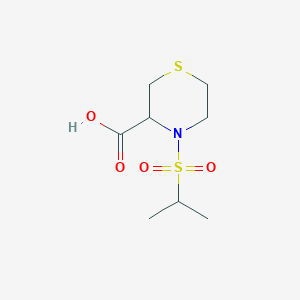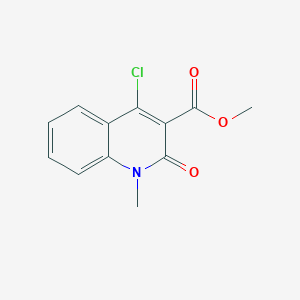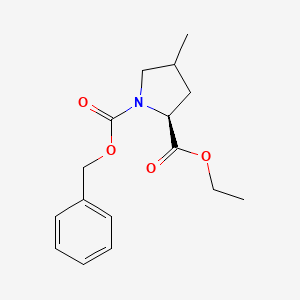
2-(Dicyclohexylphosphino)-2',6'-dimethylbiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is an organophosphorus compound that is widely used as a ligand in various catalytic processes. This compound is known for its stability and electron-rich nature, making it an excellent choice for enhancing the reactivity of palladium-catalyzed cross-coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,6’-dimethyl-[1,1’-biphenyl]-2-yl lithium with chlorodicyclohexylphosphine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then stirred at low temperatures, often around -78°C, to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Commonly used in Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reactions.
Oxidation Reactions: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction can be achieved using hydride donors such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound .
Aplicaciones Científicas De Investigación
Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers such as palladium. This coordination enhances the reactivity and selectivity of the metal center, facilitating various catalytic processes. The molecular targets include palladium complexes, and the pathways involved are primarily related to cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in similar catalytic processes but with different steric and electronic properties.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Another related compound with variations in the substituents on the biphenyl ring, affecting its reactivity and applications.
Uniqueness
Dicyclohexyl(2’,6’-dimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties, which make it particularly effective in enhancing the reactivity of palladium-catalyzed cross-coupling reactions. Its stability and ease of handling further contribute to its widespread use in various applications .
Propiedades
Fórmula molecular |
C26H35P |
|---|---|
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
dicyclohexyl-[2-(2,6-dimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C26H35P/c1-20-12-11-13-21(2)26(20)24-18-9-10-19-25(24)27(22-14-5-3-6-15-22)23-16-7-4-8-17-23/h9-13,18-19,22-23H,3-8,14-17H2,1-2H3 |
Clave InChI |
YVILJTVSQJMYFT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Phenyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B12851914.png)
![5-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]-6-hydroxy-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12851919.png)


![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)





![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)

